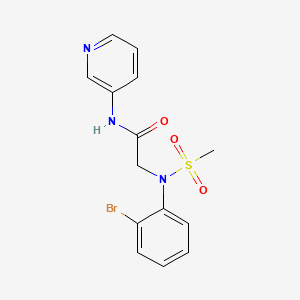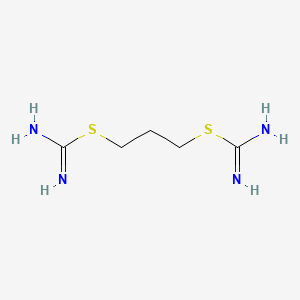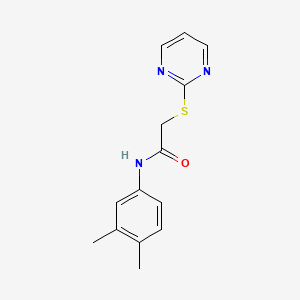
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as BAY 73-6691, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of cancer treatment.
科学研究应用
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, particularly in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. It has also been studied for its potential use in the treatment of other diseases, such as inflammation and autoimmune disorders.
作用机制
The mechanism of action of N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide involves the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme focal adhesion kinase (FAK), which is involved in cell migration and proliferation. By inhibiting FAK, N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide can inhibit the growth and migration of cancer cells. This compound has also been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell survival and proliferation. By inhibiting PI3K, N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide can induce cell death in cancer cells.
Biochemical and Physiological Effects:
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth and migration of cancer cells by targeting specific enzymes and signaling pathways. It has also been shown to induce cell death in cancer cells. N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory and autoimmune disorders.
实验室实验的优点和局限性
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and optimized for its synthesis method, which allows for the production of high yields and purity of the compound. Another advantage is that it has shown promising results in various scientific research studies, particularly in the field of cancer treatment. However, one limitation is that it may have off-target effects, which may affect the interpretation of experimental results. Another limitation is that it may have limited solubility in certain solvents, which may affect its use in certain experimental protocols.
未来方向
There are several future directions for the scientific research of N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide. One direction is to further elucidate the mechanism of action of this compound, particularly its effects on specific enzymes and signaling pathways. Another direction is to study the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
合成方法
The synthesis of N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide involves the reaction of 2-bromoaniline with chlorosulfonyl isocyanate to form the intermediate 2-bromo-N-(chlorosulfonyl)aniline. This intermediate is then reacted with 3-pyridinecarboxylic acid to form N-(2-bromophenyl)-N-(3-pyridyl)sulfonylurea. Finally, this compound is reacted with glycine methyl ester to obtain N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide. The synthesis method has been optimized to obtain high yields and purity of the compound.
属性
IUPAC Name |
2-(2-bromo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c1-22(20,21)18(13-7-3-2-6-12(13)15)10-14(19)17-11-5-4-8-16-9-11/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJOZMKGHSWLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylglycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-ethyl-2-furoyl)amino]benzoic acid](/img/structure/B5723311.png)



![ethyl 5-({[(3-methoxyphenyl)amino]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5723329.png)
![[5-(2-bromo-4-methylphenyl)-2-furyl]methanol](/img/structure/B5723342.png)
![2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5723352.png)
![4-chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B5723355.png)

![ethyl [(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5723371.png)
![4-(methoxymethyl)-6-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5723379.png)

![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5723397.png)